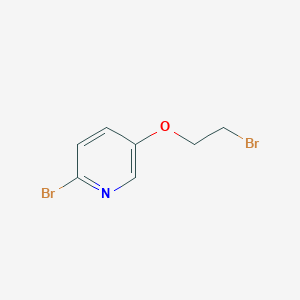

2-Bromo-5-(2-bromoethoxy)pyridine

Overview

Description

2-Bromo-5-(2-bromoethoxy)pyridine is a chemical compound used for pharmaceutical testing . It is a brominated aromatic amine reagent .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . Another synthesis process involves malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction .Molecular Structure Analysis

The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine has been optimized using DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

2-Bromo-5-(2-bromoethoxy)pyridine can be involved in various chemical reactions. For example, it can participate in the formation of C−N bond by various cross-coupling reactions . It can also be used in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .Scientific Research Applications

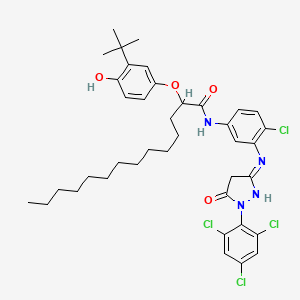

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Summary of Application: This compound is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

- Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst . The overall yield could be increased from 3.6% to 29.4% .

- Results or Outcomes: Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .

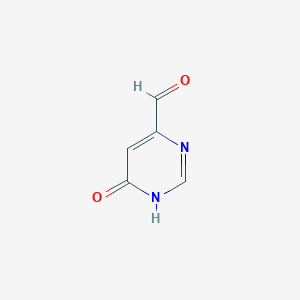

Suzuki Cross-Coupling Reaction

- Summary of Application: This compound is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives .

- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results or Outcomes: The synthesis was efficient and yielded a series of novel pyridine derivatives in moderate to good yield .

Formation of C−N bond by Various Cross Coupling Reactions

- Summary of Application: 2-Bromopyridine, a compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, is used as a building block in the formation of C−N bond by various cross coupling reactions .

- Methods of Application: This involves a Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It’s also used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

- Results or Outcomes: The outcome of these reactions is the formation of new C-N bonds, which are crucial in the synthesis of many organic compounds .

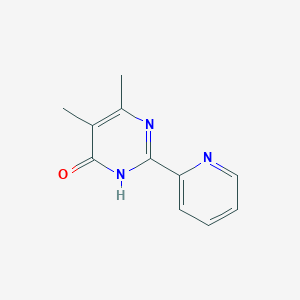

Study of Hydrogen-Bonding Patterns

- Summary of Application: 2-Amino-5-bromopyridine, another compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .

- Methods of Application: This involves the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .

- Results or Outcomes: The study provides insights into the hydrogen-bonding patterns in the cocrystal, which can be useful in understanding the properties and behavior of similar compounds .

Synthesis of 2′-Pyridyldifluoroacetate

- Summary of Application: 2-Bromopyridine, a compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, is used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

- Methods of Application: This involves a Negishi cross-coupling reaction with aryl halides catalyzed by palladium .

- Results or Outcomes: The outcome of these reactions is the formation of new C-N bonds, which are crucial in the synthesis of many organic compounds .

Study of Hydrogen-Bonding Patterns in Cocrystals

- Summary of Application: 2-Amino-5-bromopyridine, another compound similar to “2-Bromo-5-(2-bromoethoxy)pyridine”, has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .

- Methods of Application: This involves the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .

- Results or Outcomes: The study provides insights into the hydrogen-bonding patterns in the cocrystal, which can be useful in understanding the properties and behavior of similar compounds .

Safety And Hazards

properties

IUPAC Name |

2-bromo-5-(2-bromoethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJHARSRJQXPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(2-bromoethoxy)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)

![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)

![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)

![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)

![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)

![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)